2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Overview
Description
2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine moiety and the thienopyrimidine scaffold contributes to its biological activity and makes it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[2,3-d]pyrimidine derivative with a piperazine derivative in the presence of a suitable base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction conditions often require heating and may involve solvents like DMF (Dimethylformamide) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is critical to achieving efficient and cost-effective synthesis on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in an appropriate solvent like dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thienopyrimidine compounds .
Scientific Research Applications
2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions involving the thienopyrimidine scaffold.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The piperazine moiety may interact with receptors or enzymes, modulating their activity. The thienopyrimidine core can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing biological pathways and cellular processes . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyridopyrimidine Compounds: These compounds have a pyridine ring fused to a pyrimidine ring and are known for their kinase inhibitory activity.
Indole Derivatives: Indole-based compounds also feature a bicyclic structure with nitrogen atoms and are widely studied for their pharmacological properties.
Uniqueness
2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the combination of the thienopyrimidine core and the piperazine moiety, which imparts distinct biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-cyclohexyl-5,6-dimethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4S/c1-12-13(2)23-18-15(12)17(22-10-8-19-9-11-22)20-16(21-18)14-6-4-3-5-7-14/h14,19H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVPSIGPZXWCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCNCC3)C4CCCCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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